2-Morpholino-1,1-di(pyridin-3-yl)octan-1-ol
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Overview
Description
2-morpholino-1,1-di(pyridin-3-yl)octan-1-ol is a complex organic compound that features a morpholine ring and two pyridine rings attached to an octanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholino-1,1-di(pyridin-3-yl)octan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with morpholine under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-morpholino-1,1-di(pyridin-3-yl)octan-1-ol can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridin-2-yl-methanones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
2-morpholino-1,1-di(pyridin-3-yl)octan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-morpholino-1,1-di(pyridin-3-yl)octan-1-ol involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine and pyridine derivatives, such as:
- 2-morpholino-1,3-benzoxazines
- Pyridin-3-yl-methanones
- Pyridin-3-ylmethyl-substituted benzoxazines
Uniqueness
What sets 2-morpholino-1,1-di(pyridin-3-yl)octan-1-ol apart is its unique combination of a morpholine ring and two pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H31N3O2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-morpholin-4-yl-1,1-dipyridin-3-yloctan-1-ol |
InChI |
InChI=1S/C22H31N3O2/c1-2-3-4-5-10-21(25-13-15-27-16-14-25)22(26,19-8-6-11-23-17-19)20-9-7-12-24-18-20/h6-9,11-12,17-18,21,26H,2-5,10,13-16H2,1H3 |
InChI Key |
PUFFDHPIZWKLSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(C1=CN=CC=C1)(C2=CN=CC=C2)O)N3CCOCC3 |
Origin of Product |
United States |
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